molecular formula C13H12N2O2 B8288185 1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropanecarboxylic acid

1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropanecarboxylic acid

Cat. No. B8288185
M. Wt: 228.25 g/mol
InChI Key: ROAAPRSLIAGSMP-UHFFFAOYSA-N
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Patent
US07776874B2

Procedure details

Trifluoroacetic acid (1.0 mL) was added to butyl 1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropanecarboxylate (60 mg) in methylene chloride (1.0 mL). The mixture was stirred at room temperature overnight, and then concentrated to give a crude product which was directly used in the reaction of next step without further purification.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
butyl 1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropanecarboxylate
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[N:8]1([C:13]2[CH:18]=[CH:17][C:16]([C:19]3([C:22]([O:24]CCCC)=[O:23])[CH2:21][CH2:20]3)=[CH:15][CH:14]=2)[CH:12]=[CH:11][CH:10]=[N:9]1>C(Cl)Cl>[N:8]1([C:13]2[CH:14]=[CH:15][C:16]([C:19]3([C:22]([OH:24])=[O:23])[CH2:21][CH2:20]3)=[CH:17][CH:18]=2)[CH:12]=[CH:11][CH:10]=[N:9]1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
butyl 1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropanecarboxylate
Quantity
60 mg
Type
reactant
Smiles
N1(N=CC=C1)C1=CC=C(C=C1)C1(CC1)C(=O)OCCCC
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=C(C=C1)C1(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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